N'-(3-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, an imidazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylphenylthiourea, which is then reacted with 4-phenyl-1H-imidazole-2-thiol under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target proteins and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar aromatic structure but includes a thiazole ring instead of an imidazole ring.
3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: This compound has a similar chlorinated aromatic ring but includes a methoxy group and a benzamide structure.
Uniqueness
N’-(3-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is unique due to the presence of both an imidazole ring and a sulfanyl group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-15(21)8-5-9-16(13)24-19(27)18(26)22-10-11-28-20-23-12-17(25-20)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBVSVVSTZXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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